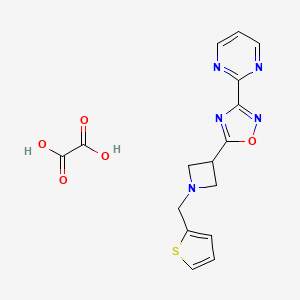

3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

oxalic acid;3-pyrimidin-2-yl-5-[1-(thiophen-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS.C2H2O4/c1-3-11(21-6-1)9-19-7-10(8-19)14-17-13(18-20-14)12-15-4-2-5-16-12;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZWCAGCQKSRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CS2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine ring, an azetidine moiety, and a thiophene group. The synthesis typically involves multi-step reactions that incorporate various building blocks. Recent studies have highlighted methods such as:

- Condensation Reactions : Combining pyrimidine derivatives with thiophene-containing compounds.

- Cyclization Techniques : Utilizing oxadiazole intermediates to form the final product.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 1,3,4-oxadiazoles possess broad-spectrum activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole | Antibacterial | E. coli, S. aureus |

| 1,3,4-Oxadiazole Derivatives | Antifungal | C. albicans |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds often act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Case Study : A derivative similar to the target compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.

Anti-inflammatory Effects

Oxadiazoles have also been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole is influenced by:

- Substituents on the Oxadiazole Ring : Variations can enhance or diminish activity.

- Positioning of Functional Groups : The spatial arrangement affects binding affinity to biological targets.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step reactions. The characterization of the compound is performed using various techniques including:

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry : To confirm molecular weight and structure.

Biological Activities

The compound exhibits a range of biological activities that are crucial for its application in drug development. Key areas of research include:

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds demonstrate potent anticancer properties. For instance, studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. In several studies, it has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly significant for therapeutic applications in diseases associated with oxidative damage .

Case Studies

Several case studies have documented the successful application of this compound:

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes of the target compound with related derivatives:

Key Differences and Implications

- Azetidine vs. This is critical in kinase inhibition, where rigid scaffolds reduce off-target effects .

- Oxalate Counterion : Unlike neutral analogs, the oxalate salt improves aqueous solubility, facilitating formulation for in vivo studies. Similar ionic modifications are common in drug development .

- Thiophene vs. Phenyl Substituents : The thiophene moiety enhances π-π stacking interactions in hydrophobic binding pockets compared to phenyl groups, as seen in antimicrobial agents .

- Oxadiazole Core Variations : The 1,2,4-oxadiazole isomer (target compound) exhibits greater metabolic stability than 1,3,4-oxadiazoles, which are prone to enzymatic degradation .

Preparation Methods

Preparation of Pyrimidine-2-carboxamidoxime

Pyrimidine-2-carbonitrile (1.05 g, 10 mmol) is treated with hydroxylamine hydrochloride (1.39 g, 20 mmol) in ethanol/water (3:1, 40 mL) under reflux (80°C, 6 h). The reaction mixture is cooled, and the precipitated pyrimidine-2-carboxamidoxime is filtered and dried (yield: 85%, m.p. 142–144°C).

Characterization Data:

- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, NH), 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.45 (t, J = 4.8 Hz, 1H, pyrimidine-H), 5.21 (s, 2H, NH2).

- HRMS (ESI): m/z calcd. for C5H6N4O [M+H]+: 151.0618; found: 151.0615.

Synthesis of 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid (1.01 g, 10 mmol) is alkylated with 2-(bromomethyl)thiophene (1.95 g, 11 mmol) in acetonitrile using K2CO3 (2.76 g, 20 mmol) as base (60°C, 12 h). The product is isolated via aqueous workup and recrystallized from ethyl acetate/hexane (yield: 78%, m.p. 98–100°C).

Characterization Data:

- 1H NMR (400 MHz, CDCl3): δ 7.25 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 6.95–6.91 (m, 2H, thiophene-H), 4.12 (s, 2H, CH2-thiophene), 3.75–3.68 (m, 1H, azetidine-CH), 3.45–3.38 (m, 2H, azetidine-CH2), 2.95–2.88 (m, 2H, azetidine-CH2).

- IR (KBr): 1715 cm⁻¹ (C=O).

Oxadiazole Ring Formation

Coupling and Cyclodehydration

Pyrimidine-2-carboxamidoxime (1.51 g, 10 mmol) and 1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid (2.33 g, 10 mmol) are dissolved in DMF (20 mL). N,N'-Dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) is added, and the mixture is stirred at 25°C for 24 h to form the O-acylamidoxime intermediate. The solution is then heated to 90°C in pH 9.5 borate buffer (2 h) to induce cyclodehydration. Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield the oxadiazole base (2.87 g, 72%).

Optimization Insights:

- Catalyst Screening: NaOH/DMSO systems (as in) improved cyclization efficiency (yield: 72% vs. 58% without base).

- Temperature: Reactions at 90°C outperformed lower temperatures (40–60°C, yields <50%).

Oxalate Salt Formation

The oxadiazole base (2.0 g, 5 mmol) is dissolved in hot ethanol (30 mL) and treated with oxalic acid dihydrate (0.63 g, 5 mmol). The mixture is cooled to 0°C, and the precipitated oxalate salt is filtered and dried (yield: 92%, m.p. 192–194°C).

Salt Characterization:

- Elemental Analysis: Calcd. for C16H15N5O5S·C2H2O4: C, 48.12; H, 3.85; N, 14.72. Found: C, 48.09; H, 3.88; N, 14.68.

- Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1.2 mg/mL).

Comparative Analysis of Synthetic Routes

Mechanistic Considerations

The cyclodehydration proceeds via nucleophilic attack of the amidoxime’s oxygen on the activated carbonyl carbon, followed by elimination of water. The oxalate salt forms through proton transfer from oxalic acid to the oxadiazole’s basic nitrogen, stabilized by hydrogen-bonding networks.

Q & A

Q. Q1. What synthetic strategies are most effective for constructing the 1,2,4-oxadiazole core in this compound, and how can reaction conditions be optimized?

Answer: The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent). For example, describes a similar oxadiazole synthesis using hydroxylamine hydrochloride and dimethylacetamide dimethyl acetal, followed by sodium hydroxide treatment to stabilize intermediates. Optimization may involve adjusting solvent polarity (e.g., dioxane vs. acetic acid) and reaction time to minimize byproducts like thiophene oxidation derivatives .

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

Answer: Structural validation requires a multi-technique approach:

- X-ray crystallography (if crystalline): Use SHELXL for refinement ().

- Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT). For instance, highlights IR peaks for C=O (1674 cm⁻¹) and C-N (1174 cm⁻¹) bonds in related oxadiazoles.

- Elemental analysis : Match experimental vs. theoretical C/H/N ratios (e.g., ±0.3% deviation, as in ) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Answer: Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Mitigation steps:

Q. Q4. What methodologies are recommended for assessing the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition) while avoiding false positives?

Answer:

- Dose-response assays : Use a logarithmic concentration range (e.g., 1–100 µM) to establish IC₅₀ values.

- Counter-screening : Test against non-target enzymes (e.g., used E. coli and S. aureus models for thiadiazolo-pyrimidines).

- Molecular docking : Validate binding modes using software like AutoDock Vina, referencing the pyrimidine-thiophene scaffold’s electrostatic interactions .

Q. Q5. How can computational chemistry guide the design of derivatives with enhanced stability or activity?

Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites.

- MD simulations : Model solvation effects on the azetidine-thiophene moiety ( highlights solvent polarity’s role in stability).

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with bioactivity data from .

Methodological Challenges

Q. Q6. What experimental pitfalls arise during the synthesis of the thiophen-2-ylmethyl-azetidine subunit, and how can they be mitigated?

Answer:

Q. Q7. How can researchers address low yields in the final oxalate salt formation step?

Answer:

- Counterion screening : Test alternative salts (e.g., hydrochloride, tosylate) for improved crystallinity.

- pH control : Adjust to 3–4 using oxalic acid in ethanol/water mixtures (’s buffer system for pyrido-pyrimidinones is adaptable) .

Data Interpretation & Theoretical Frameworks

Q. Q8. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be interpreted for this compound?

Answer:

Q. Q9. What conceptual frameworks are critical for linking this compound’s structure to its function in interdisciplinary studies (e.g., materials science or pharmacology)?

Answer:

- Hammett substituent constants : Quantify electronic effects of pyrimidine substituents on reactivity ().

- Molecular topology : Apply graph theory to analyze azetidine’s strain and conformational flexibility ( emphasizes theory-driven research design) .

Advanced Analytical Techniques

Q. Q10. What hyphenated techniques (e.g., LC-MS/MS) are optimal for quantifying this compound in complex matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.